molecular formula C14H10Cl3NOS B11958333 2-(4-Chlorophenylthio)-3',4'-dichloroacetanilide CAS No. 92153-36-1

2-(4-Chlorophenylthio)-3',4'-dichloroacetanilide

Cat. No.: B11958333
CAS No.: 92153-36-1
M. Wt: 346.7 g/mol
InChI Key: BCAHQPUWMYTMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide typically involves the reaction of 4-chlorothiophenol with sodium hydroxide and sodium chloroacetate. The reaction conditions include neutralization of chloroacetic acid with sodium hydroxide to form sodium chloroacetate, which then reacts with 4-chlorothiophenol to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit lycopene β-cyclase, affecting carotenoid biosynthesis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenylthio derivatives and dichloroacetanilides, such as:

Uniqueness

2-(4-Chlorophenylthio)-3’,4’-dichloroacetanilide is unique due to its specific combination of chlorophenylthio and dichloroacetanilide groups, which confer distinct chemical and biological properties

Properties

CAS No.

92153-36-1

Molecular Formula

C14H10Cl3NOS

Molecular Weight

346.7 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C14H10Cl3NOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19)

InChI Key

BCAHQPUWMYTMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.